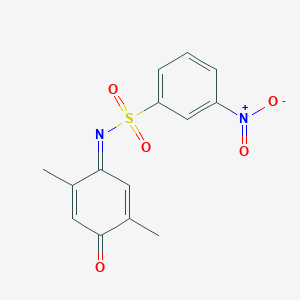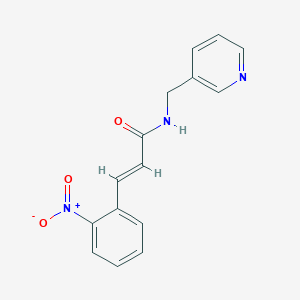
N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been synthesized and extensively studied in the field of scientific research. DNBS is a sulfonamide derivative that has been used in various biochemical and physiological studies due to its unique properties.
Mécanisme D'action
The mechanism of action of DNBS involves the covalent modification of T-cells through the formation of a stable adduct with the T-cell receptor. This modification leads to the activation of T-cells, which in turn leads to the activation of immune responses.
Biochemical and Physiological Effects:
DNBS has been shown to have various biochemical and physiological effects on the body. The activation of T-cells by DNBS leads to the production of various cytokines and chemokines, which play a crucial role in the immune response. DNBS has also been shown to induce the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNBS in lab experiments is its selectivity towards T-cells. This allows for the specific activation of immune responses, which is crucial in the study of various diseases. However, one of the limitations of using DNBS is its potential toxicity towards other cells in the body, which can lead to unwanted side effects.
Orientations Futures
There are various future directions for the study of DNBS. One of the main areas of research is the development of new derivatives of DNBS that have improved selectivity and reduced toxicity. Another area of research is the study of the long-term effects of DNBS on the immune system, which can provide valuable insights into the development of new immunotherapeutic strategies.
In conclusion, DNBS is a chemical compound that has been extensively studied in scientific research due to its unique properties. Its selectivity towards T-cells has made it a valuable tool in the study of various biological processes, particularly in the field of immunology. However, further research is needed to fully understand the potential benefits and limitations of using DNBS in lab experiments.
Méthodes De Synthèse
The synthesis of DNBS involves the reaction of 2,5-dimethyl-4-nitrophenylsulfonyl chloride with cyclohexadiene in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DNBS has been widely used in scientific research to study various biological processes. One of the main applications of DNBS is in the study of T-cell-mediated immune responses. DNBS has been shown to selectively modify T-cells, leading to the activation of immune responses.
Propriétés
IUPAC Name |
(NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8H,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHYFUKLQRTNZ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
